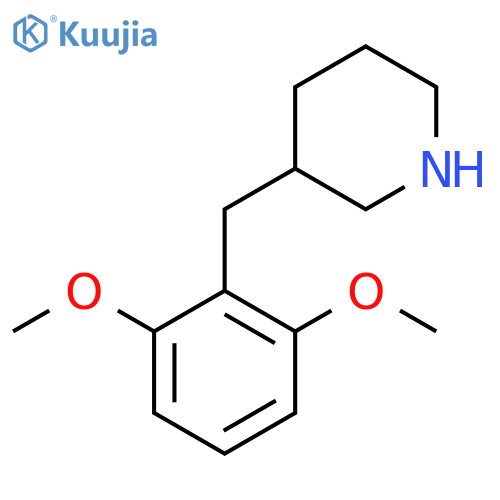Cas no 1337785-41-7 (3-(2,6-dimethoxyphenyl)methylpiperidine)

1337785-41-7 structure
商品名:3-(2,6-dimethoxyphenyl)methylpiperidine
3-(2,6-dimethoxyphenyl)methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 3-(2,6-dimethoxyphenyl)methylpiperidine
- EN300-1820652
- 3-[(2,6-dimethoxyphenyl)methyl]piperidine
- 1337785-41-7
-
- インチ: 1S/C14H21NO2/c1-16-13-6-3-7-14(17-2)12(13)9-11-5-4-8-15-10-11/h3,6-7,11,15H,4-5,8-10H2,1-2H3
- InChIKey: DTTDXRUDILEBKH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=C(C=1CC1CNCCC1)OC
計算された属性
- せいみつぶんしりょう: 235.157228913g/mol
- どういたいしつりょう: 235.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 30.5Ų
3-(2,6-dimethoxyphenyl)methylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1820652-0.05g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1820652-0.25g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1820652-5.0g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1820652-1.0g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1820652-10g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1820652-5g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1820652-1g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1820652-10.0g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1820652-0.5g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1820652-0.1g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 0.1g |
$615.0 | 2023-09-19 |
3-(2,6-dimethoxyphenyl)methylpiperidine 関連文献
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
1337785-41-7 (3-(2,6-dimethoxyphenyl)methylpiperidine) 関連製品
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
